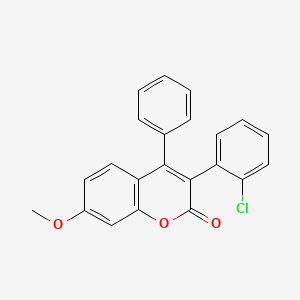
3-(2 inverted exclamation mark -Chlorophenyl)-7-methoxy-4-phenylcoumarin
Overview
Description
3-(2 inverted exclamation mark -Chlorophenyl)-7-methoxy-4-phenylcoumarin is a useful research compound. Its molecular formula is C22H15ClO3 and its molecular weight is 362.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-(2-Chlorophenyl)-7-methoxy-4-phenylcoumarin is a compound belonging to the coumarin family, which has garnered attention for its diverse biological activities. This article reviews its biological activity, focusing on its anticancer, antiviral, and anti-inflammatory properties, supported by relevant research findings.
Overview of Coumarins
Coumarins are a class of organic compounds known for their wide range of pharmacological activities. They are characterized by a benzopyrone structure and have been studied for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory effects. The biological activity of coumarins often depends on their substitution patterns, which can significantly influence their efficacy and selectivity.
Anticancer Activity
Mechanisms of Action:
Research indicates that coumarins can induce apoptosis in cancer cells through various mechanisms. For example, 3-(2-Chlorophenyl)-7-methoxy-4-phenylcoumarin has been shown to inhibit cell proliferation in several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The compound's structure allows it to interact with key cellular pathways involved in cancer progression.
Case Studies:
- MCF-7 Cell Line: In vitro studies demonstrated that 3-(2-Chlorophenyl)-7-methoxy-4-phenylcoumarin exhibits cytotoxicity against MCF-7 cells with an IC50 value indicating significant potency. This suggests that the compound may disrupt cell cycle progression and promote apoptosis.
- MDA-MB-231 Cell Line: Another study highlighted the compound's selective activity against MDA-MB-231 cells, a more aggressive breast cancer type, showcasing its potential as a targeted therapy.
Table 1: Anticancer Activity of 3-(2-Chlorophenyl)-7-methoxy-4-phenylcoumarin
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 17.2 | Induction of apoptosis |
| MDA-MB-231 | 6.4 | Inhibition of cell proliferation |
Antiviral Activity
Coumarins have also been investigated for their antiviral properties. Specifically, derivatives similar to 3-(2-Chlorophenyl)-7-methoxy-4-phenylcoumarin have shown efficacy against HIV replication.
Research Findings:
In studies assessing the antiviral activity of various coumarins, certain compounds demonstrated IC50 values below 25 µM against HIV-1 replication. The structural modifications in coumarins significantly impact their antiviral potency, with specific substitutions enhancing their efficacy against viral targets.
Anti-inflammatory Properties
The anti-inflammatory effects of coumarins are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes.
Mechanisms:
3-(2-Chlorophenyl)-7-methoxy-4-phenylcoumarin has been shown to reduce the production of nitric oxide and other inflammatory mediators in macrophage cell lines, suggesting its potential as an anti-inflammatory agent.
Table 2: Anti-inflammatory Activity
Properties
IUPAC Name |
3-(2-chlorophenyl)-7-methoxy-4-phenylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClO3/c1-25-15-11-12-17-19(13-15)26-22(24)21(16-9-5-6-10-18(16)23)20(17)14-7-3-2-4-8-14/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URWLTRBQEIMVAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=CC=C3Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















